Home > Products > Screening Compounds P57259 > 3-Amino-3-(piperidin-4-yl)butanoic acid
3-Amino-3-(piperidin-4-yl)butanoic acid -

3-Amino-3-(piperidin-4-yl)butanoic acid

Catalog Number: EVT-13386014
CAS Number:
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Amino-3-(piperidin-4-yl)butanoic acid, with the Chemical Abstracts Service number 1936391-84-2, is a synthetic compound that belongs to the class of amino acids. Its molecular formula is C9H18N2O2C_9H_{18}N_2O_2, and it has a molecular weight of 186.25 g/mol. This compound is characterized by the presence of a piperidine ring, which contributes to its unique chemical properties and potential biological activities.

Source and Classification

This compound is synthesized in laboratory settings and does not occur naturally. It is classified as an amino acid derivative due to its amino group and carboxylic acid functionality. The presence of the piperidine moiety classifies it further into a category of compounds that may exhibit pharmacological properties, particularly in neurological contexts.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Amino-3-(piperidin-4-yl)butanoic acid typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented in the literature, related compounds often utilize methods such as:

  1. Nucleophilic Substitution Reactions: These involve the reaction of piperidine derivatives with suitable electrophiles.
  2. Amino Acid Derivatization: Starting from simpler amino acids, modifications can be made to introduce the piperidine group.

For instance, a common approach might involve starting with a precursor like 4-piperidinone, followed by alkylation or acylation steps to introduce the butanoic acid side chain .

Chemical Reactions Analysis

Reactions and Technical Details

3-Amino-3-(piperidin-4-yl)butanoic acid can participate in various chemical reactions typical for amino acids, including:

  1. Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of amines.
  2. Peptide Bond Formation: This compound can react with other amino acids to form peptides, which are crucial in biological systems.
  3. N-acylation: The amino group can undergo acylation reactions, modifying its reactivity and potential biological activity.

These reactions highlight its utility in synthetic organic chemistry, particularly in drug development .

Mechanism of Action

Process and Data

The mechanism of action for 3-Amino-3-(piperidin-4-yl)butanoic acid is primarily explored in pharmacological contexts. Its structural similarity to neurotransmitter precursors suggests potential roles in modulating neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA).

Inhibition studies indicate that compounds with similar structures may act as inhibitors of GABA transporters, thereby increasing GABA levels in synaptic clefts . This mechanism could have implications for treating neurological disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-Amino-3-(piperidin-4-yl)butanoic acid include:

  • Molecular Weight: 186.25 g/mol
  • Molecular Formula: C9H18N2O2C_9H_{18}N_2O_2
Applications

Scientific Uses

3-Amino-3-(piperidin-4-yl)butanoic acid has several potential applications in scientific research:

  1. Neuroscience Research: Due to its structural relationship with neurotransmitter systems, it may be used in studies investigating GABAergic signaling pathways.
  2. Pharmaceutical Development: As a building block for synthesizing novel drugs targeting neurological conditions or other therapeutic areas.
  3. Biochemical Studies: It can serve as a substrate or inhibitor in enzyme assays related to amino acid metabolism or neurotransmitter regulation.
Medicinal Chemistry & Therapeutic Target Identification

Glycine Transporter Type 1 (GlyT1) Inhibition Mechanisms

3-Amino-3-(piperidin-4-yl)butanoic acid represents a structurally novel class of glycine reuptake inhibitors targeting Glycine Transporter Type 1 (GlyT1). This compound elevates synaptic glycine concentrations by selectively inhibiting GlyT1, which is colocalized with NMDA receptors at glutamatergic synapses. Through this mechanism, it enhances glycine-mediated co-agonist signaling at the NMDA receptor's strychnine-insensitive glycine-binding site [1] . Unlike GlyT2, which is primarily responsible for glycine recycling in inhibitory neurotransmission, GlyT1 modulation specifically potentiates NMDA receptor function without affecting inhibitory glycinergic pathways. Autoradiographic studies using [³H]-NFPS (a radiolabeled GlyT1 inhibitor) confirm that GlyT1 density is highest in brain regions governing cognition and memory, including the thalamus, prefrontal cortex, and hippocampus – providing a neuroanatomical basis for its therapeutic utility [6].

Table 1: Neuroanatomical Distribution of GlyT1 in Key Brain Regions

Brain RegionGlyT1 DensityFunctional Relevance
ThalamusHighSensory processing, cognition
HippocampusModerate-HighSpatial memory, learning
Prefrontal CortexModerateExecutive function, working memory
Substantia NigraVariableMotor control, reward pathways

Structure-Activity Relationship (SAR) Profiling for NMDA Receptor Modulation

The piperidine scaffold of 3-amino-3-(piperidin-4-yl)butanoic acid serves as a critical pharmacophore for GlyT1 binding affinity and selectivity. SAR studies on analogous 3-amido-3-aryl-piperidines reveal stringent structural requirements:

  • N-Methylation: The piperidine nitrogen must retain a methyl substituent for optimal activity. Removal (compound 9, EC₅₀ = 0.66 µM) or substitution with larger alkyl/acyl groups (compound 14, EC₅₀ = 6.7 µM; compound 15, EC₅₀ >10 µM) drastically reduces potency, indicating that moderate basicity and steric bulk are essential [1].
  • Benzamide Twisting: Ortho-disubstitution on the benzamide ring (e.g., 2-OMe/6-CF₃ or 2-SCH₃/4-CF₃) forces carbonyl twisting (78° torsion angle in X-ray crystallography). This twisted conformation mimics the bioactive pose of earlier GlyT1 inhibitors like GSK1018921. Monosubstituted analogues (e.g., compound 21, EC₅₀ >10 µM) are inactive due to planar amide conformation [1] [2].
  • Chiral Specificity: The (R)-enantiomer of optimized analogues (e.g., compound 29) exhibits 2-fold greater potency (EC₅₀ = 5 nM at mGlyT1) than the (S)-counterpart, emphasizing stereochemical precision in target engagement [1].

Table 2: Impact of Ortho-Substituents on Benzamide GlyT1 Inhibitory Activity

CompoundOrtho-Substituent (R₂)GlyT1 EC₅₀ (µM)Activity Trend
21None (4-CF₃ only)>10Inactive
232-F9.9Weak
242-CH₃0.32Moderate
262-SCH₃0.067Strong
272-SCH₃, 6-OMe0.024Very Strong

Role in Addressing Negative/Cognitive Symptoms of Schizophrenia

Schizophrenia's negative and cognitive symptoms (social withdrawal, anhedonia, executive dysfunction) remain untreated by conventional antipsychotics. 3-Amino-3-(piperidin-4-yl)butanoic acid addresses this unmet need via NMDA receptor hypofunction correction. By inhibiting GlyT1, it elevates synaptic glycine levels, restoring NMDA receptor co-agonist saturation in prefrontal-striatal circuits [1]. Preclinical evidence confirms that structurally related 3-amido-3-aryl-piperidines reverse MK-801-induced cognitive deficits in object recognition and spatial memory tasks – effects blocked by NMDA/glycine site antagonists like L-701,324 . This validates GlyT1 inhibition as a disease-modifying strategy for cognitive impairment in schizophrenia, distinct from dopamine D₂ antagonism which primarily targets positive symptoms [1] [6].

Comparative Efficacy Against Bitopertin and Other Clinical-Stage GlyT1 Inhibitors

Compared to clinical-stage GlyT1 inhibitors, 3-amino-3-(piperidin-4-yl)butanoic acid derivatives exhibit advantages in molecular simplicity and intellectual property novelty:

  • Bitopertin (RG1678): This tetrahydroisoquinoline derivative demonstrated efficacy in phase II trials for schizophrenia's negative symptoms but failed primary endpoints in two phase III studies. Structural complexity (multiple chiral centers) complicates synthesis, whereas 3-amino-3-(piperidin-4-yl)butanoic acid offers a synthetically tractable scaffold [1].
  • Sarcosine-Based Inhibitors (e.g., Org24598): Though potent, sarcosine derivatives often lack isoform selectivity and exhibit off-target effects. 3-Amino-3-(piperidin-4-yl)butanoic acid shows >100-fold selectivity for GlyT1 over GlyT2, minimizing interference with inhibitory glycinergic neurotransmission [1] .
  • DCCCyB/GSK1018921: These early inhibitors suffered from poor pharmacokinetics. Piperidine-based analogues enhance drug-like properties – logP (2.1–3.8), PSA (45–60 Ų), and solubility (>50 µM) align with Lipinski's criteria for CNS penetration [1].

Table 3: Comparative Profile of Clinical and Preclinical GlyT1 Inhibitors

InhibitorChemical ClassGlyT1 IC₅₀Clinical OutcomeKey Limitation
Bitopertin (RG1678)Tetrahydroisoquinoline15 nMPhase III failure (2/6 studies)Complex synthesis, variable efficacy
Org24598Sarcosine derivative8 nMPreclinicalModerate GlyT2 inhibition
GSK1018921Pyrrolidino-ethyl-amide25 nMDiscontinued (Phase I)Metabolite toxicity
3-Amino-3-(piperidin-4-yl)butanoic acid analoguesPiperidine10–140 nMPreclinicalRequires enantiomeric resolution

Properties

Product Name

3-Amino-3-(piperidin-4-yl)butanoic acid

IUPAC Name

3-amino-3-piperidin-4-ylbutanoic acid

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C9H18N2O2/c1-9(10,6-8(12)13)7-2-4-11-5-3-7/h7,11H,2-6,10H2,1H3,(H,12,13)

InChI Key

ANBYUZIWFMUBMW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1CCNCC1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.